molecular formula C23H25N3O3 B12910680 3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- CAS No. 85063-17-8

3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)-

Cat. No.: B12910680
CAS No.: 85063-17-8
M. Wt: 391.5 g/mol
InChI Key: ZRXDQZBAUYRSJY-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- typically involves multi-step organic reactions. Common starting materials include quinazoline derivatives, cyclohexylamine, and phenoxymethyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline derivatives
  • Cyclohexylacetamides
  • Phenoxymethyl compounds

Uniqueness

3(4H)-Quinazolineacetamide, N-cyclohexyl-4-oxo-2-(phenoxymethyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

85063-17-8

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]acetamide

InChI

InChI=1S/C23H25N3O3/c27-22(24-17-9-3-1-4-10-17)15-26-21(16-29-18-11-5-2-6-12-18)25-20-14-8-7-13-19(20)23(26)28/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,24,27)

InChI Key

ZRXDQZBAUYRSJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Origin of Product

United States

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